1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine

Description

Chemical Identification and Nomenclature of 1-(2-Bromo-6-fluorophenyl)prop-2-en-1-amine

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is (1R)-1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine , which reflects its stereochemical configuration and substituent positions. The name is derived using the following conventions:

- Parent structure : Prop-2-en-1-amine (an allylamine derivative).

- Substituents : A 2-bromo-6-fluorophenyl group attached to the chiral carbon at position 1 of the allylamine chain.

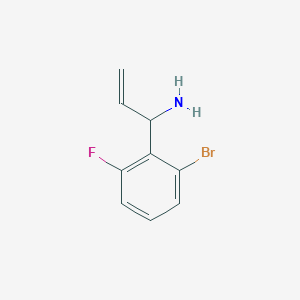

The structural representation (Figure 1) highlights:

- A phenyl ring with bromine (Br) at position 2 and fluorine (F) at position 6.

- A prop-2-enyl group (CH₂=CH–) bonded to the amine (–NH₂) at position 1.

- The (R) configuration at the chiral center (C1), as determined by the Cahn-Ingold-Prelog priority rules.

Key identifiers :

Alternative Nomenclatural Systems and Common Synonyms

This compound is recognized under multiple naming systems and synonyms (Table 1):

The hydrochloride salt form (C₉H₁₀BrClFN) is a derivative commonly used in synthetic chemistry but distinct from the parent compound.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number 1213461-41-6 is universally assigned to this compound, as confirmed by PubChem and Ambeed. Its molecular formula, C₉H₉BrFN , corresponds to a molecular weight of 230.08 g/mol , consistent across independent validations (Table 2):

| Source | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| PubChem | 1213461-41-6 | C₉H₉BrFN | 230.08 |

| Ambeed | 1213461-41-6 | C₉H₉BrFN | 230.08 |

| Chemsrc | 2250242-87-4* | C₉H₁₀BrClFN | 266.54 |

*CAS for the hydrochloride salt, excluded from the parent compound’s validation.

Discrepancies in molecular weight (e.g., 232.09 g/mol for the saturated analog in PubChem) arise from structural differences, such as the absence of the double bond in prop-2-enylamine derivatives.

Isomeric Considerations and Stereochemical Configuration

This compound exhibits two primary forms of isomerism:

Stereoisomerism

The chiral center at C1 generates enantiomeric pairs:

- (R)-enantiomer : The configured form described in this analysis.

- (S)-enantiomer : A theoretical mirror image not widely reported in literature.

The (R) configuration is explicitly specified in the IUPAC name, underscoring its stereochemical significance.

Structural Isomerism

- Positional Isomers : Variants with bromine and fluorine at alternate positions on the phenyl ring (e.g., 3-bromo-5-fluorophenyl).

- Skeletal Isomers : Compounds sharing the molecular formula C₉H₉BrFN but differing in backbone structure, such as 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 1337745-23-9), which features a fused bicyclic system.

- Degree-of-Unsaturation Isomers : Saturated analogs like (R)-1-(2-bromo-6-fluorophenyl)propan-1-amine (C₉H₁₁BrFN), where the prop-2-enyl chain is replaced with propane.

Geometric Isomerism

The prop-2-enyl group’s double bond (C2=C3) does not exhibit geometric (E/Z) isomerism due to identical substituents (two hydrogen atoms) on C2.

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2 |

InChI Key |

GIRFHSXPJYEJAM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=C(C=CC=C1Br)F)N |

Origin of Product |

United States |

Preparation Methods

Protection and Functionalization of o-Fluoroaniline

- The amino group of o-fluoroaniline is first protected using various amino protecting groups such as acetyl (-Ac), tert-butyloxycarbonyl (-Boc), benzyloxycarbonyl (-Cbz), or p-toluenesulfonyl (-Tos).

- This protection facilitates subsequent sulfonylation and amidation or esterification reactions to form intermediates suitable for bromination.

Bromination Step

- Bromination is carried out on the protected intermediate using bromination reagents in hydrobromic acid aqueous solution.

- Conditions typically involve heating to 70-75 °C with controlled addition of hydrogen peroxide as an oxidant.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completion with raw material below 1%.

Deprotection and Isolation

- After bromination, the sulfonamide or sulfonate protecting groups are removed to yield 2-bromo-6-fluoroaniline.

- The product is purified by extraction with dichloromethane and distillation under reduced pressure.

- Typical yields for this overall sequence range from 59% to 70%, with purity exceeding 89% and minimal impurities (<0.1%).

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Amino group protection | Amidation with protecting group | N/A | N/A | Protects amino group for bromination |

| Bromination | 70-75 °C, HBr aqueous, H2O2 | 50-70 | 89-98 | Monitored by TLC, controlled addition |

| Deprotection and isolation | Acid/base treatment, extraction | N/A | >89 | Purification by extraction/distillation |

Introduction of the Prop-2-en-1-amine Side Chain

The allylic amine side chain is introduced typically by amination reactions or by coupling the aniline derivative with allyl precursors:

Amine-Directed Mizoroki-Heck Arylation

- A palladium-catalyzed Mizoroki-Heck reaction can be employed to couple allylamines with aryl halides.

- Reaction conditions often involve heating in methanol or other solvents with bases such as sodium borohydride used for reduction steps.

- The reaction is monitored by NMR and TLC, with reaction times around 14 hours to achieve high yields (up to 88%).

Reductive Amination Routes

- Alternatively, reductive amination of aldehydes with amines followed by reduction with sodium borohydride has been reported.

- This method involves stirring the reaction mixture at moderate temperatures (e.g., 60 °C) for several hours, followed by quenching and extraction.

- Purification is achieved by acid-base extraction and flash chromatography if necessary.

Typical Reaction Conditions and Workup

| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Arylation or coupling | Pd catalyst, methanol, base | ~14 hours | 75-88 | Monitored by NMR/TLC, high selectivity |

| Reduction | Sodium borohydride, room temp | 12 hours | N/A | Quenched with NaOH, extracted with DCM/ether |

| Purification | Acid-base extraction, chromatography | N/A | N/A | Yields pure secondary amine product |

Research Findings and Optimization

- The choice of protecting groups and reaction conditions significantly influences yield and purity.

- Bromination under controlled temperature and oxidant addition ensures high selectivity and minimal side products.

- Use of palladium catalysts in Mizoroki-Heck reactions provides efficient arylation of allylamines.

- Sodium borohydride reduction is effective for converting imines or intermediates to the desired amine.

- Reaction monitoring by TLC and NMR spectroscopy is critical for optimizing reaction times and yields.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Halogen Substituent Variations

Substituent position and halogen type significantly influence molecular interactions and biological activity. Key analogs include:

Key Observations :

- Positional effects: 2,6-Disubstitution (as in the target compound) may impose steric hindrance, affecting binding affinity in biological systems compared to mono-substituted analogs .

Amine Group Modifications

The allylamine group’s unsaturation and chain length influence molecular conformation and interactions:

Key Observations :

Physical and Chemical Properties

Notes:

Biological Activity

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine, a compound featuring both bromo and fluoro substituents on a phenyl ring, has garnered attention in pharmacological research due to its unique structural and chemical properties. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF, with a molecular weight of approximately 266.54 g/mol. The presence of the double bond in the propyl chain and the halogen substituents significantly influence its reactivity and biological activity.

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C9H8BrF | 266.54 g/mol | Alkenyl amine with bromo and fluoro substituents |

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. The halogen substituents enhance its binding affinity and specificity, allowing it to modulate target protein activity effectively. This modulation can influence several signaling pathways within cells, making it a candidate for drug development in areas such as cancer treatment and neuropharmacology.

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving chalcone derivatives have shown that structural modifications can lead to enhanced growth inhibitory activity in human cancer cells, particularly those with functional p53 pathways .

In vitro assays using human colorectal HCT116 cancer cells indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells. The growth inhibition was associated with the activation of apoptotic pathways, as evidenced by increased levels of cleaved PARP and decreased Bcl-2 expression .

Case Study: Molecular Docking Analysis

A recent study utilized molecular docking techniques to predict the binding affinity of this compound to specific protein targets involved in cancer progression. The results suggested stable interactions within the binding pockets of target proteins, indicating potential for therapeutic application .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromoaniline | Bromo group on an aniline structure | Less reactive; lower biological activity |

| 4-Fluoroaniline | Fluoro group on an aniline structure | Different reactivity profile; limited applications |

| 3-Bromo-N-methylphenethylamine | Similar amine structure but more complex side chain | Varied biological activity; less focus on halogen effects |

The unique combination of bromo and fluoro substituents in 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amines enhances its reactivity compared to these similar compounds, potentially leading to more pronounced biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.